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Compound of Interest

Compound Name: Br-PEG6-C2-NHBoc

Cat. No.: B11934631

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and applications of Br-PEG6-C2-NHBoc, a key building block in the development of
Proteolysis Targeting Chimeras (PROTACS). This document includes detailed information on its
molecular characteristics, a representative experimental protocol for its use in PROTAC
synthesis, and a logical workflow diagram to guide researchers in its application.

Core Molecular Data

Br-PEG6-C2-NHBoc is a polyethylene glycol (PEG)-based, heterobifunctional linker. One end
features a bromo group, a versatile handle for alkylation reactions, while the other end is
terminated with a Boc-protected amine, which can be deprotected to reveal a primary amine for
subsequent conjugation. The PEG6 chain enhances the solubility and pharmacokinetic
properties of the resulting PROTAC molecule.
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Property Value Source

tert-butyl N-(20-bromo-
Chemical Name 3,6,9,12,15,18-hexaoxaicosan-  [1]

1-yl)carbamate

Molecular Formula C19H38BrNO8 [1][2]
Molecular Weight 488.41 g/mol [11[3]
Exact Mass 487.1800
Appearance Solid Powder or Liquid
Purity >98%
CC(C)
SMILES (C)OC(=0)Nccoccoceoce
OCCOCCOCCBr
InChi Key IKFUKQOSGQPPAB-

UHFFFAOYSA-N

Application in PROTAC Synthesis

PROTACSs are innovative therapeutic modalities that leverage the cell's natural protein
degradation machinery, the ubiquitin-proteasome system, to eliminate target proteins of interest
(POIs). These chimeric molecules are composed of three key components: a ligand that binds
to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two
ligands. Br-PEG6-C2-NHBoc serves as a flexible and soluble linker to covalently connect
these two ligands, facilitating the formation of a ternary complex between the POI and the E3
ligase, which leads to the ubiquitination and subsequent degradation of the POI.

Experimental Protocols

The following is a representative two-step protocol for the synthesis of a PROTAC using Br-
PEG6-C2-NHBoc. This protocol is a generalized procedure and may require optimization
based on the specific properties of the POI and E3 ligase ligands.

Step 1: Conjugation of the POI Ligand to the Br-PEG6-C2-NHBoc Linker
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» Reaction Setup: Dissolve the POI ligand (containing a nucleophilic group such as a phenol,
amine, or thiol) in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl
sulfoxide (DMSOQ)).

» Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or
potassium carbonate (K2C0O3), to the reaction mixture to facilitate the nucleophilic
substitution reaction.

o Addition of Linker: Add Br-PEG6-C2-NHBoc to the reaction mixture. The molar ratio of the
linker to the POI ligand may need to be optimized, but a 1.1 to 1.5 molar excess of the linker
IS a common starting point.

o Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature
(e.g., 50-80 °C) until the reaction is complete, as monitored by an appropriate analytical
technique such as liquid chromatography-mass spectrometry (LC-MS) or thin-layer
chromatography (TLC).

o Work-up and Purification: Upon completion, quench the reaction and purify the resulting
intermediate (POI-Linker-NHBoc) using standard chromatographic techniques, such as flash
column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 2: Deprotection and Conjugation of the E3 Ligase Ligand

o Boc Deprotection: Dissolve the purified POI-Linker-NHBoc intermediate in a suitable solvent
(e.g., dichloromethane (DCM) or dioxane) and treat with an acid, such as trifluoroacetic acid
(TFA) or hydrochloric acid (HCI), to remove the Boc protecting group and expose the primary
amine.

o Removal of Acid: After the deprotection is complete (monitored by LC-MS), remove the
excess acid and solvent under reduced pressure.

o Amide Coupling: Dissolve the deprotected intermediate (POI-Linker-NH2) and the E3 ligase
ligand (containing a carboxylic acid) in an aprotic solvent like DMF.

« Addition of Coupling Reagents: Add a peptide coupling reagent, such as HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
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hexafluorophosphate), along with a non-nucleophilic base like DIPEA, to the reaction
mixture.

o Reaction and Purification: Stir the reaction at room temperature until completion. Purify the
final PROTAC molecule by preparative HPLC to obtain the high-purity product.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the sequential steps involved in the synthesis of a PROTAC
molecule using the Br-PEG6-C2-NHBoc linker.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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